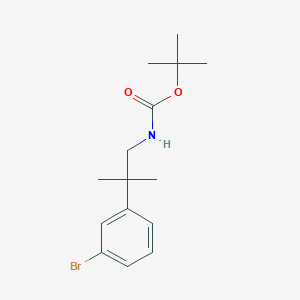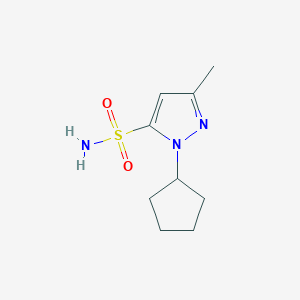
tert-Butyl (2-(3-bromophenyl)-2-methylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate: is an organic compound with the chemical formula C14H20BrNO2. It is a derivative of N-tert-butoxycarbonyl protecting group and 3-bromoaniline. This compound is commonly used in organic synthesis as a chemical reagent and is characterized by having a Boc protecting group, which allows it to exist stably and protect the reactivity of other moieties .
Méthodes De Préparation
The preparation of tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate typically involves the reaction of 3-bromoaniline with tert-butylchloroformate. This reaction is generally carried out at ambient temperature and requires the use of an appropriate solvent and catalyst . The synthetic route can be summarized as follows:
Reactants: 3-bromoaniline and tert-butylchloroformate.
Conditions: Ambient temperature, appropriate solvent (e.g., dichloromethane), and catalyst (e.g., triethylamine).
Procedure: The reactants are mixed and stirred at ambient temperature until the reaction is complete. The product is then purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form N-Boc-protected anilines.
Amidation Reactions: It can be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position.
Common Reagents and Conditions: Palladium catalysts, bases like cesium carbonate, and solvents like 1,4-dioxane are commonly used in these reactions.
Major Products: The major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles.
Applications De Recherche Scientifique
tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to yield the free amine . In biological applications, it may interact with specific molecular targets, such as enzymes, to modulate their activity .
Comparaison Avec Des Composés Similaires
tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-(4-bromophenyl)carbamate: Similar structure but with the bromine atom at the para position.
tert-butyl N-(3-bromopropyl)carbamate: Similar structure but with a propyl chain instead of a phenyl group.
tert-butyl bromoacetate: Similar structure but with an acetate group instead of a carbamate.
These compounds share similar reactivity and applications but differ in their specific chemical properties and reactivity due to the different substituents on the aromatic ring or the carbon chain.
Propriétés
Formule moléculaire |
C15H22BrNO2 |
|---|---|
Poids moléculaire |
328.24 g/mol |
Nom IUPAC |
tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C15H22BrNO2/c1-14(2,3)19-13(18)17-10-15(4,5)11-7-6-8-12(16)9-11/h6-9H,10H2,1-5H3,(H,17,18) |
Clé InChI |
BZDQLMREXSQLLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C)(C)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B15305456.png)

![Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15305466.png)


![Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride](/img/structure/B15305511.png)


![Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B15305538.png)
![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B15305546.png)
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15305549.png)


![Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B15305572.png)
